(2R)-1-(difluoromethoxy)propan-2-ol

Catalog No.
S14057161
CAS No.
M.F
C4H8F2O2
M. Wt
126.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-(difluoromethoxy)propan-2-ol

Product Name

(2R)-1-(difluoromethoxy)propan-2-ol

IUPAC Name

(2R)-1-(difluoromethoxy)propan-2-ol

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

InChI

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1

InChI Key

VGZMAUOFVPVYCA-GSVOUGTGSA-N

Canonical SMILES

CC(COC(F)F)O

Isomeric SMILES

C[C@H](COC(F)F)O

(2R)-1-(difluoromethoxy)propan-2-ol is a chiral organic compound characterized by the presence of a difluoromethoxy group attached to a propanol backbone. Its molecular formula is CHFNO, and it has a molecular weight of approximately 217.21 g/mol. The structure includes a stereocenter at the second carbon, which significantly influences its chemical and biological properties. The difluoromethoxy group enhances the compound's lipophilicity and potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert it into different alcohols or amines.
  • Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring or the alcohol moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions, including temperature and solvent choice, are crucial for achieving desired transformations.

The biological activity of (2R)-1-(difluoromethoxy)propan-2-ol is attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or activator, influencing various biochemical pathways. The unique difluoromethoxy group contributes to its enhanced binding affinity and specificity towards these targets, which could be beneficial in drug development, particularly for conditions involving enzyme modulation.

Synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves several steps:

  • Formation of the difluoromethoxy intermediate: This can be achieved through a nucleophilic substitution reaction where a phenolic compound reacts with a difluoromethylating agent under basic conditions.
  • Introduction of the alcohol moiety: This step often involves using chiral catalysts or auxiliaries to ensure the correct stereochemistry. Reducing agents like sodium borohydride or lithium aluminum hydride may be employed to convert intermediate ketones or aldehydes into the desired alcohol.

These synthetic routes can be optimized for yield and purity, often utilizing continuous flow reactors for industrial applications.

(2R)-1-(difluoromethoxy)propan-2-ol has several applications in medicinal chemistry and pharmaceutical research:

  • Drug Development: Due to its unique structural features and biological activity, it is being explored as a potential therapeutic agent.
  • Enzyme Mechanism Studies: Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways relevant to various diseases.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.

Studies on the interactions of (2R)-1-(difluoromethoxy)propan-2-ol with biological targets reveal its potential to modulate enzyme activities and receptor functions. The difluoromethoxy group enhances binding affinity, which is crucial for its effectiveness as a therapeutic agent. Ongoing research aims to elucidate these interactions further, providing insights into its mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with (2R)-1-(difluoromethoxy)propan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
MetaraminolAmino alcohol with similar chiral propertiesDifferent pharmacological properties
PhenylpropanolamineChiral amino alcohol with phenyl ringUsed in different therapeutic applications
(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OLChiral amino alcohol with difluoromethoxy groupUnique interaction profiles due to stereochemistry

The presence of the difluoromethoxy group in (2R)-1-(difluoromethoxy)propan-2-ol imparts distinct properties such as increased lipophilicity and metabolic stability compared to other similar compounds. These characteristics provide advantages in drug development contexts where enhanced bioavailability and specificity are desired, making it a valuable compound for specialized applications in research and industry.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

126.04923582 g/mol

Monoisotopic Mass

126.04923582 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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